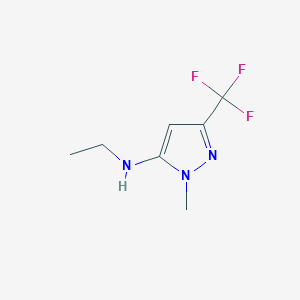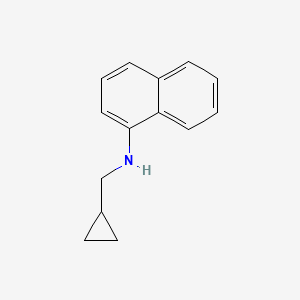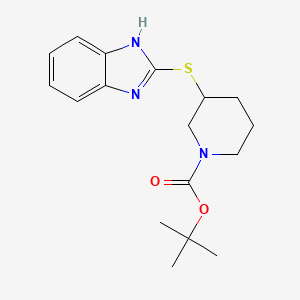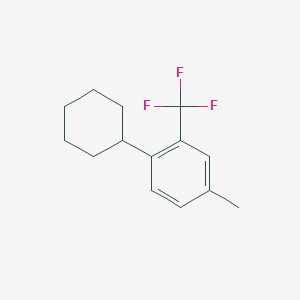
1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene is an organic compound with the molecular formula C14H17F3 It is a derivative of benzene, where a cyclohexyl group, a methyl group, and a trifluoromethyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene can be compared with other similar compounds, such as:
1-Cyclohexyl-4-methyl-2-fluorobenzene: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-Cyclohexyl-4-methyl-2-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.
1-Cyclohexyl-4-methyl-2-bromobenzene: Contains a bromine atom instead of a trifluoromethyl group.
Properties
CAS No. |
1449293-48-4 |
|---|---|
Molecular Formula |
C14H17F3 |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
1-cyclohexyl-4-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H17F3/c1-10-7-8-12(11-5-3-2-4-6-11)13(9-10)14(15,16)17/h7-9,11H,2-6H2,1H3 |
InChI Key |
DLIVMCTWBFPIFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCCC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
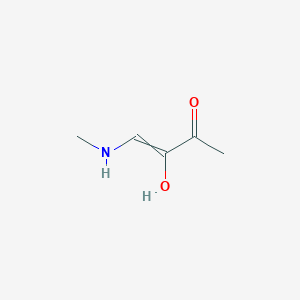
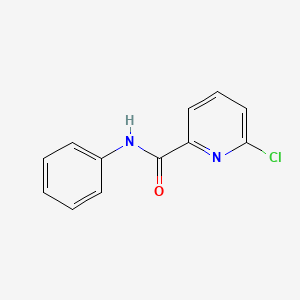
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)
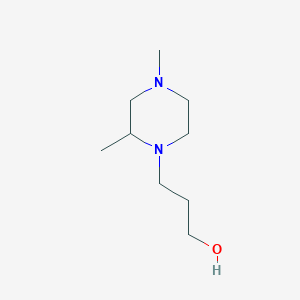
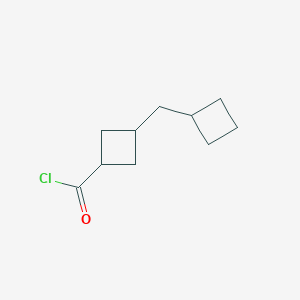
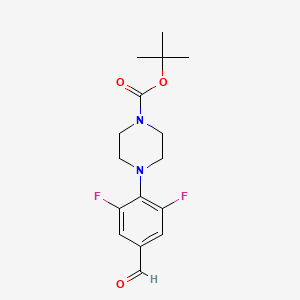



![2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile](/img/structure/B13967260.png)
